molecular formula C11H10O2 B1194100 4-Methoxy-1-naphthol CAS No. 84-85-5

4-Methoxy-1-naphthol

Cat. No. B1194100
Key on ui cas rn: 84-85-5
M. Wt: 174.2 g/mol
InChI Key: BOTGCZBEERTTDQ-UHFFFAOYSA-N
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Patent
US07144893B2

Procedure details

A solution of 4-methoxy-1-naphthol (2.76 g, 15.8 mmol) and DAIB (6.10 g, 18.9 mmol) on methanol (75 mL) was stirred at 25° C. under a nitrogen atmosphere for 1 h. The resultant dark blue solution was poured into a saturated NaHCO3 (aq) solution (75 mL), then the mixture concentrated to approx. 50 mL in vacuo. The blue oil was extracted with dichloromethane (3×75 mL) and the organic layer washed with water (2×75 mL) and brine (2×75 mL), then dried (MgSO4), filtered and concentrated in vacuo (water bath temperature <40° C.) to yield 4,4-dimethoxy-4H-naphthalen-1-one as a dark-blue semi-solid which was used without further purification; 1H NMR (CDCl3) δ 8.15 (1H, d, J 8.0 Hz, ArH), 7.40–7.85 (3H, m, ArH), 6.90 (1H, d, J 12.2 Hz, H-3), 6.55 (1H, d, J 12.2 Hz, H-2), 3.15 (6H, s, OCH3).
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.C[C:15](OI(OC(C)=O)C1C=CC=CC=1)=[O:16].C([O-])(O)=O.[Na+]>>[CH3:1][O:2][C:3]1([O:16][CH3:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[CH:5]=[CH:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
COC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
6.1 g
Type
reactant
Smiles
CC(=O)OI(C1=CC=CC=C1)OC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
solution
Quantity
75 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated to approx. 50 mL in vacuo
EXTRACTION
Type
EXTRACTION
Details
The blue oil was extracted with dichloromethane (3×75 mL)
WASH
Type
WASH
Details
the organic layer washed with water (2×75 mL) and brine (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (water bath temperature <40° C.)

Outcomes

Product
Name
Type
product
Smiles
COC1(C=CC(C2=CC=CC=C12)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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